7-Nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
7-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound . It’s important to note that the specific compound you’re asking about, 7-Nitrobenzo[b]thiophene-2-carboxylic acid, is not widely documented in the available literature.
Synthesis Analysis
The synthesis of 7-Nitrobenzo[b]thiophene has been reported to be achieved by treating 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid .Scientific Research Applications
Chemical Synthesis and Characterization
- The nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, including 7-nitrobenzo[b]thiophen-2-carboxylic acid. This process highlights the compound's reactivity and potential for creating various derivatives, valuable in chemical synthesis (Cooper & Scrowston, 1971).
Luminescence Sensitization
- 7-Nitrobenzo[b]thiophene-2-carboxylic acid derivatives have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This application is significant in materials science, particularly for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Analytical Chemistry Applications
- The compound has been used in various substitution reactions to create new benzo[b]thiophen derivatives. These reactions are fundamental in analytical chemistry for synthesizing and studying new chemical entities (Cooper & Scrowston, 1972).
Medicinal Chemistry and Drug Design
- Although the focus is not on drug use and dosage, it's important to note that derivatives of 7-nitrobenzo[b]thiophene-2-carboxylic acid have been investigated for their potential medicinal properties, like anti-inflammatory effects. This indicates the compound's relevance in medicinal chemistry and drug design (Radwan et al., 2009).
Material Science
- The compound is used in the synthesis of various benzo[b]thiophene-based materials, contributing to the advancement of material science (Chapman et al., 1972).
properties
IUPAC Name |
7-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCCKMJARLWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523686 | |
Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
90407-22-0 | |
Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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